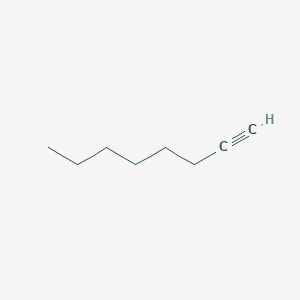

1-Octyne

概要

説明

1-Octyne, also known as this compound, is a useful research compound. Its molecular formula is C8H14 and its molecular weight is 110.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.18e-04 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Metabolic Activation and Protective Effects

- Metabolic Activation of Acetylenes : 1-Octyne demonstrates an interesting behavior when metabolically activated, as it binds covalently to protein, DNA, and heme. This process involves liver microsomal cytochrome P-450-dependent enzymes, highlighting a complex interaction between this compound and biological molecules. Protective effects of certain thiol compounds against this binding have been observed, suggesting potential for mitigating unwanted reactions (White et al., 1984).

Physical Properties and Chemical Interactions

- Vapour-Liquid Equilibria and Enthalpies of Mixing : The behavior of this compound in various binary systems, especially regarding its vapour-liquid equilibria (VLE) and enthalpies of mixing, has been extensively studied. This research is crucial for understanding the thermodynamic properties of this compound in different chemical environments (Kirss et al., 1992).

- Polar Interactions and Hydrogen Bonding : Studies on the heats of vaporization and solution in various solvents provide insight into the hydrogen bonding capabilities and polar interactions of this compound. Such interactions are significant for understanding its chemical behavior in different environments (Hallman et al., 1983).

Chemical Synthesis and Reactions

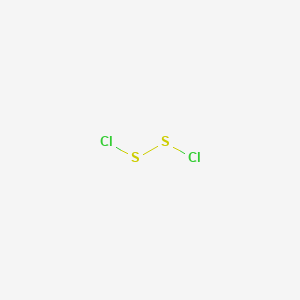

- Metal-Stabilized Thiyl Radical Addition : The addition of this compound to a metal-stabilized thiyl radical has been explored, leading to the formation of S-alkylated dithiolene products. This type of chemical reaction is important for developing new synthetic methods in chemistry (Ouch et al., 2012).

- Selective Hydrogenation Studies : The selective hydrogenation of this compound has been investigated using various catalysts, revealing significant insights into the reaction mechanisms and efficiencies. Such studies are critical for industrial applications where selective hydrogenation is required (Chanerika et al., 2022).

Surface Functionalization and Material Science

- Functionalization of Silicon Surfaces : The functionalization of silicon surfaces with this compound has been explored, showing potential applications in material science and electronics. This process involves the formation of stable Si-C bonds, which is key for developing new materials and coatings (Cerofolini et al., 2005).

作用機序

Target of Action

1-Octyne, with the linear formula CH3(CH2)5C≡CH , is a type of alkene that is classified as a higher olefin and alpha-olefin . This means that the double bond is located at the alpha (primary) position, which endows this compound with higher reactivity and thus useful chemical properties . The primary targets of this compound are nonheme di-iron alkane monooxygenases, also known as AlkB .

Mode of Action

This compound acts as a mechanism-based inhibitor of AlkB . This means that it binds to the enzyme and undergoes the normal catalytic cycle, but generates a chemically reactive intermediate that inactivates the enzyme. This results in the inhibition of the enzyme’s activity.

Pharmacokinetics

For instance, this compound is a liquid at room temperature with a density of 0.747 g/mL at 25 °C . It has a boiling point of 127-128 °C , suggesting that it could potentially be volatile in the body

Safety and Hazards

将来の方向性

1-Octyne has been found to significantly inhibit the growth of comammox Nitrospira, but have no significant effects on their community structure in the acidic Ultisols . This finding has implications for proper selection of nitrification inhibitors this compound in both laboratory experiments and field practices .

特性

IUPAC Name |

oct-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h1H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIPWJGWASORKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060863 | |

| Record name | 1-Octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Aldrich MSDS] | |

| Record name | 1-Octyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

13.6 [mmHg] | |

| Record name | 1-Octyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-05-0, 32073-03-3 | |

| Record name | 1-Octyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032073033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S3FMU8W67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Octyne?

A1: this compound has the molecular formula C8H14 and a molecular weight of 110.20 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

- NMR Spectroscopy: 1H and 13C NMR spectra provide information about the hydrogen and carbon environments within the molecule. [, ]

- IR Spectroscopy: IR spectra reveal characteristic absorption bands corresponding to the carbon-carbon triple bond and other functional groups present. [, ]

- Rotational Spectroscopy: This technique has been employed to study the conformational preferences of this compound in the gas phase. []

Q3: How is this compound employed in hydroamination reactions?

A4: this compound serves as a model substrate for studying hydroamination reactions catalyzed by gold(I) complexes. These reactions typically proceed with Markovnikov regioselectivity, yielding the corresponding imine or enamine products. [, ]

Q4: Can this compound participate in cross-coupling reactions?

A5: Yes, this compound readily undergoes Sonogashira coupling reactions in the presence of palladium catalysts, aryl halides, and copper co-catalysts. This reaction enables the formation of new carbon-carbon bonds, leading to the synthesis of conjugated enynes. []

Q5: How does this compound interact with enzymes like Pseudomonas putida AlkB?

A6: this compound acts as a mechanism-based inactivator for the alkane hydroxylase enzyme (AlkB) from Pseudomonas putida. It undergoes oxidation within the enzyme's active site, forming a reactive ketene intermediate that covalently modifies nearby lysine residues, ultimately leading to enzyme inactivation. []

Q6: How does the position of the triple bond in octynes affect their reactivity towards P450 BM3?

A7: The position of the triple bond significantly impacts the interaction of octynes with the enzyme P450 BM3. While this compound undergoes ω-3 hydroxylation, non-terminal alkynes like 2-Octyne lead to suicidal inactivation of the enzyme. []

Q7: Have computational studies been performed on this compound?

A8: Yes, computational chemistry methods like Density Functional Theory (DFT) have been employed to investigate the mechanism of gold(I)-catalyzed hydroamination of this compound with aniline. These studies provide insights into the reaction pathway, transition state structures, and factors governing regioselectivity. []

Q8: How do structural modifications of this compound influence its reactivity in polymerization reactions?

A9: Substituents on the acetylenic carbon significantly affect the living polymerization behavior of this compound. For example, 1-Chloro-1-Octyne undergoes controlled polymerization with a molybdenum-based catalyst, allowing the synthesis of block copolymers with defined architectures. [, ]

Q9: How can this compound be analyzed and quantified?

A9: Various analytical techniques can be used to characterize and quantify this compound, including:

- Gas Chromatography (GC): GC coupled with a suitable detector, such as a flame ionization detector (FID), allows for the separation and quantification of this compound in complex mixtures. []

- Mass Spectrometry (MS): MS can be coupled with GC or used independently to identify and quantify this compound based on its mass-to-charge ratio. []

- Optical Time Domain Reflectometry (OTDR): OTDR has been explored as a potential technique for correlating the refractive index of liquids, including this compound, with their reflectance. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。